1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This approach allows for better control over reaction parameters and improved safety measures.
Chemical Reactions Analysis
1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
1-(2-Ethyl-5-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one: The position of the ethyl and trifluoromethoxy groups is different, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-8-5-6-9(17-12(13,14)15)7-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ATRJVCHXOXDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(F)(F)F)C(=O)CC |
Origin of Product |
United States |
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